molecular formula C8H5ClN2O2 B6152469 METHYL 2-CHLORO-6-CYANOPYRIDINE-3-CARBOXYLATE CAS No. 1256837-28-1

METHYL 2-CHLORO-6-CYANOPYRIDINE-3-CARBOXYLATE

Cat. No.: B6152469
CAS No.: 1256837-28-1
M. Wt: 196.6
InChI Key:
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Description

Methyl 2-chloro-6-cyanopyridine-3-carboxylate is an organic compound with the molecular formula C8H5ClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-6-cyanopyridine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-cyanopyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-cyanopyridine-3-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different substituted pyridine derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Hydrolysis: 2-chloro-6-cyanopyridine-3-carboxylic acid.

    Reduction: 2-chloro-6-aminopyridine-3-carboxylate.

Scientific Research Applications

Methyl 2-chloro-6-cyanopyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-cyanopyridine-3-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves binding to the active site of the enzyme or receptor, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloropyridine-3-carboxylate
  • Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
  • Methyl 6-chloropyridine-2-carboxylate

Uniqueness

Methyl 2-chloro-6-cyanopyridine-3-carboxylate is unique due to the presence of both a nitrile and an ester group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds.

Properties

CAS No.

1256837-28-1

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.6

Purity

95

Origin of Product

United States

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